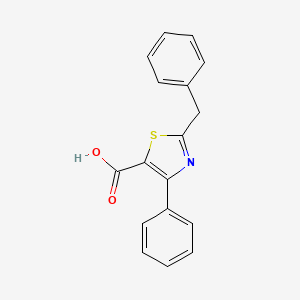

2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a chemical compound that has been designed and synthesized as a structural analogue of febuxostat . It incorporates a methylene amine spacer between the phenyl ring and thiazole ring . The compound is part of a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a methylene amine spacer between the phenyl ring and thiazole ring . This is in contrast to febuxostat, where the phenyl ring is directly linked with the thiazole moiety .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can activate or stop biochemical pathways and enzymes .Physical and Chemical Properties Analysis

The compound has a molecular weight of 219.26 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications

pH Sensing and Fluorescent Chemosensors

Benzothiazole-based compounds have been designed for multifluorescence emissions in various states, highlighting their utility in pH sensing within physiological ranges. Such compounds exhibit reversible acid/base-switched emission transitions, ideal for detecting pH fluctuations in biological and neutral water samples, demonstrating their potential in environmental monitoring and biomedical diagnostics (Kai Li et al., 2018).

Anti-inflammatory and Anticancer Activities

Thiazolo[3,2-a]pyrimidine derivatives, related to the thiazole structure, have shown moderate anti-inflammatory activities, suggesting potential therapeutic applications (B. Tozkoparan et al., 1999). Additionally, benzothiazole derivatives have been investigated for anticancer activities, with certain compounds exhibiting significant effects against human cervical cancer cell lines, indicating the importance of thiazole compounds in developing new anticancer drugs (P. P. Prabhu et al., 2015).

Corrosion Inhibition

Thiazole hydrazones have been evaluated as corrosion inhibitors for mild steel in acidic media, showcasing their efficacy in protecting industrial materials. The adsorption of these inhibitors follows Langmuir isotherm, presenting a practical approach for enhancing the durability of metals in corrosive environments (Turuvekere K. Chaitra et al., 2016).

Drug Synthesis and Bioavailability

Compounds incorporating benzothiazole and similar heterocycles have been synthesized for their potential as angiotensin II receptor antagonists, indicating their role in developing treatments for hypertension. The study reveals the importance of heterocyclic compounds in designing drugs with improved bioavailability and therapeutic efficacy (Y. Kohara et al., 1996).

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s plausible that this compound may have a range of effects at the molecular and cellular level .

Future Directions

Thiazole-bearing compounds, including “2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid”, have potential for the development of novel therapeutic agents for a variety of pathological conditions . Medicinal chemists are focusing their efforts on these compounds, and it is expected that new leads may be translated into new drugs .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on other thiazole compounds have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid in animal models have not been reported yet. Studies on other thiazole compounds have shown that their effects can vary with dosage, with some compounds showing threshold effects or toxic effects at high doses .

Metabolic Pathways

Thiazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-17(20)16-15(13-9-5-2-6-10-13)18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDPSENJELZGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)

![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2812097.png)

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)

![N-(2,3-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812102.png)